molecular formula C21H24N4O2S B2944575 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1797674-28-2

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2944575
CAS RN: 1797674-28-2
M. Wt: 396.51
InChI Key: MNARAHMJQQKLPS-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Metal Coordination

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide and its derivatives have been investigated for their potential in metal coordination. Studies have shown that these compounds can form complex structures with metals, which could have implications for their use in catalysis, materials science, and potentially in medicinal chemistry. For instance, derivatives of this compound have been reported to coordinate with metals, affecting the molecular and supramolecular structures significantly. Such coordination can lead to varied applications in creating new materials with specific properties or in catalyzing chemical reactions (Jacobs, Chan, & O'Connor, 2013).

Catalysis

The application in catalysis, particularly in transfer hydrogenation reactions, is another significant area of research. Compounds related to this compound have been used as precatalysts in the transfer hydrogenation of ketones. These studies demonstrate the potential of such compounds in facilitating chemical transformations, making them valuable tools in synthetic chemistry. The ability to conduct these reactions under base-free conditions and in the presence of air highlights the robustness and practical applicability of these catalyst systems (Ruff, Kirby, Chan, & O'Connor, 2016).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of compounds related to this compound. These studies provide insights into the molecular architecture and potential interactions of these compounds, which could be critical for understanding their reactivity and potential applications. For example, investigations into the synthesis, structure, and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been conducted, offering a glimpse into the versatility and potential utility of these compounds in various fields (Li, Song, Dai, & Tang, 2010).

Electrooptic and Nonlinear Optical Applications

Additionally, derivatives of this compound have been explored for their electrooptic and nonlinear optical properties. These applications are particularly relevant in the development of advanced materials for optical and electronic devices, where the control and manipulation of light are essential. Studies have detailed the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response, showcasing the potential of these compounds in high-tech applications (Facchetti et al., 2006).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-5-4-6-17(13-16)15-28(26,27)23-11-12-25-21(18-8-9-18)14-20(24-25)19-7-2-3-10-22-19/h2-7,10,13-14,18,23H,8-9,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNARAHMJQQKLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.